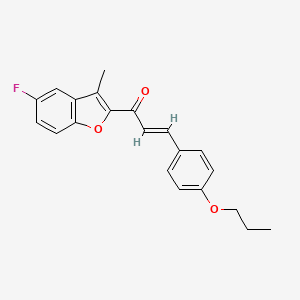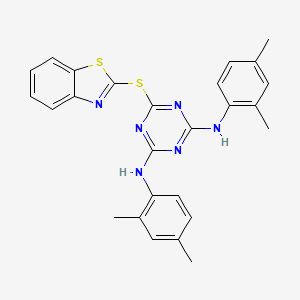
(2E)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-3-(4-propoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2E)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-3-(4-propoxyphenyl)prop-2-en-1-one” is a synthetic organic molecule that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, methyl, and propoxy groups in the structure suggests that this compound may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-3-(4-propoxyphenyl)prop-2-en-1-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine and Methyl Groups: These groups can be introduced via electrophilic substitution reactions.
Formation of the Prop-2-en-1-one Moiety: This can be done through aldol condensation reactions involving suitable aldehydes and ketones.
Final Coupling Reaction: The final step involves coupling the benzofuran core with the propoxyphenyl group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the prop-2-en-1-one moiety.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Applications De Recherche Scientifique
The compound “(2E)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-3-(4-propoxyphenyl)prop-2-en-1-one” may have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance its binding affinity to certain molecular targets, while the benzofuran core may facilitate interactions with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-3-phenylprop-2-en-1-one
- (2E)-1-(5-fluoro-1-benzofuran-2-yl)-3-(4-propoxyphenyl)prop-2-en-1-one
Uniqueness
The unique combination of the fluorine, methyl, and propoxy groups in “(2E)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-3-(4-propoxyphenyl)prop-2-en-1-one” may confer distinct chemical and biological properties compared to similar compounds. These modifications can influence its reactivity, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C21H19FO3 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(E)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-3-(4-propoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H19FO3/c1-3-12-24-17-8-4-15(5-9-17)6-10-19(23)21-14(2)18-13-16(22)7-11-20(18)25-21/h4-11,13H,3,12H2,1-2H3/b10-6+ |
Clé InChI |
MUHZOQIVXHILNW-UXBLZVDNSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=C(O2)C=CC(=C3)F)C |
SMILES canonique |
CCCOC1=CC=C(C=C1)C=CC(=O)C2=C(C3=C(O2)C=CC(=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(furan-2-ylmethyl)-6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11609561.png)
![2-[(4E)-4-[(5-chlorothiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11609565.png)
![N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-9H-xanthene-9-carboxamide](/img/structure/B11609572.png)
![2-[(3-Phenylquinoxalin-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11609581.png)
![ethyl {2-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11609588.png)
![2-[2-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B11609590.png)
![2-[(4E)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11609598.png)
![2-{[(E)-(5-chloro-2-ethoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11609607.png)
![4'-[3-(ethylsulfanyl)-5-hydroxy-4H-1,2,4-triazol-4-yl]-N-(3-methylphenyl)-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxamide](/img/structure/B11609612.png)
![5-bromo-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B11609617.png)
![4-[3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11609619.png)
![pentyl 2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetate](/img/structure/B11609628.png)

![7-cyclopentyl-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609649.png)
